
7-hydroxy-3-(1,3-thiazol-4-yl)-4H-chromen-4-one
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Overview
Description
7-hydroxy-3-(1,3-thiazol-4-yl)-4H-chromen-4-one is a heterocyclic compound that combines a chromenone core with a thiazole ring. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-hydroxy-3-(1,3-thiazol-4-yl)-4H-chromen-4-one typically involves the condensation of homophthalic acid derivatives with heterocyclic carboxylic acid chlorides. One method involves the reaction of 3-acetyl-1H-isochromen-1-one with bromine in acetic acid solution to form 3-(2-bromoacetyl)-1H-isochromen-1-one. This intermediate is then reacted with thioamides under reflux in ethanol or isopropyl alcohol to form the desired thiazole ring .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Chemical Reactions Analysis
Nucleophilic Substitution at the Hydroxyl Group
The phenolic -OH group at position 7 undergoes typical nucleophilic substitution reactions. Key transformations include:
These reactions retain the chromone-thiazole core while modifying solubility and bioavailability. For example, alkylation with chloro-1-pentyne under reflux conditions yields ether derivatives with 42% efficiency after purification .
Electrophilic Aromatic Substitution on the Chromone Ring
The electron-rich chromone ring undergoes electrophilic substitution, primarily at positions 5, 6, or 8:
Reaction Type | Reagents/Conditions | Position Modified | Product | Reference |
---|---|---|---|---|
Nitration | HNO₃/H₂SO₄ | Position 5 or 8 | Nitro-substituted derivatives | |
Sulfonation | SO₃/H₂SO₄ | Position 6 | Sulfonic acid derivatives | |
Halogenation | Cl₂/FeCl₃ or Br₂/FeBr₃ | Position 8 | 8-Chloro/Bromo analogs |
Notably, halogenation at position 8 enhances interactions with hydrophobic protein pockets, as observed in kinase inhibition studies.
Condensation Involving the Thiazole Ring
The thiazole moiety participates in cyclocondensation and cross-coupling reactions:
Reaction Type | Reagents/Conditions | Product | Reference |
---|---|---|---|
Mannich Reaction | Formaldehyde, piperidine | 8-(Piperidin-1-ylmethyl) derivatives | |
Buchwald–Hartwig Coupling | Pd(OAc)₂, Xantphos, aryl halides | Thiazole-aryl conjugated analogs | |
Grignard Addition | RMgX, THF | Thiazole ring alkylation |
The Mannich reaction with piperidine introduces a basic side chain, improving blood-brain barrier penetration in neuroprotective analogs.
Ring-Opening and Functionalization
Controlled degradation of the chromone core enables structural diversification:
Reaction Type | Reagents/Conditions | Product | Reference |
---|---|---|---|
Acid Hydrolysis | HCl (g), H₂O, reflux | 1-(2,4-Dihydroxyphenyl)-thiazole ketones | |
Reductive Opening | NaBH₄, MeOH | Dihydrochromone-thiazole hybrids |
Hydrolysis under acidic conditions regenerates ketone intermediates used in chromone resynthesis .
Coordination Chemistry
The compound acts as a ligand for metal ions via hydroxyl and thiazole nitrogen:
Metal Ion | Reaction Conditions | Complex Structure | Application | Reference |
---|---|---|---|---|
Fe³⁺ | Ethanol, room temperature | Octahedral complex | Antioxidant activity enhancement | |
Cu²⁺ | Aqueous buffer, pH 7.4 | Square-planar coordination | Catalytic oxidation studies |
Metal complexes exhibit enhanced radical-scavenging activity compared to the parent compound.
Biological Activation Pathways
In pharmacological contexts, the compound undergoes enzyme-mediated transformations:
Enzyme System | Modification | Bioactive Metabolite | Reference |
---|---|---|---|
Cytochrome P450 | Hydroxylation at position 6 | 6,7-Dihydroxy-thiazole chromone | |
Glucuronosyltransferase | Glucuronidation at position 7 | Water-soluble glucuronide conjugate |
These metabolic pathways influence its pharmacokinetic profile and toxicity.
Scientific Research Applications
Chemical Properties and Structure
The compound has the molecular formula C12H7N1O3S1 and a molar mass of 245.25 g/mol. Its structure features a chromone backbone with a hydroxyl group at the 7-position and a thiazole ring at the 3-position, which contributes to its diverse biological activities.
Anticancer Properties
Research indicates that 7-hydroxy-3-(1,3-thiazol-4-yl)-4H-chromen-4-one exhibits potent anticancer activities. In vitro studies have shown that it can inhibit cell proliferation in various cancer cell lines, including HeLa and HCT116 cells. For instance, a study demonstrated that derivatives of this compound displayed cytotoxicity with IC50 values as low as 2.63 µM against AGS cancer cells .
Table: Anticancer Activity of this compound Derivatives
Compound | Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|---|
This compound | HeLa | <5 | Inhibition of Chk1 phosphorylation |
6-Ethyl derivative | AGS | 2.63 ± 0.17 | Cytotoxicity through apoptosis induction |
Antimicrobial Activity
The compound has also been studied for its antimicrobial properties. It has demonstrated activity against both Gram-positive and Gram-negative bacteria as well as fungi. The presence of the thiazole moiety enhances its interaction with microbial targets, making it a potential candidate for developing new antimicrobial agents .
Agricultural Applications
In agriculture, this compound is being explored for its potential use as a biopesticide due to its antimicrobial properties. Its ability to inhibit the growth of plant pathogens could lead to safer alternatives to synthetic pesticides .
Material Science Applications
This compound serves as a building block for synthesizing more complex molecules with tailored properties for various applications in material sciences. Its unique chemical structure allows it to be used in developing new materials with specific functionalities, such as sensors or catalysts.
Case Studies and Research Findings
Several studies have highlighted the potential applications of this compound:
- Anticancer Research : A study focusing on the compound's derivatives found significant inhibition of cancer cell growth through various mechanisms, including apoptosis and cell cycle arrest .
- Antimicrobial Studies : Another investigation reported promising results in inhibiting microbial growth, suggesting that this compound could be developed into effective agricultural fungicides or bactericides .
Mechanism of Action
The mechanism of action of 7-hydroxy-3-(1,3-thiazol-4-yl)-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific biological activity being studied.
Comparison with Similar Compounds
Similar Compounds
7-hydroxy-3-(2-bromoacetyl)-1H-isochromen-1-one: A precursor in the synthesis of 7-hydroxy-3-(1,3-thiazol-4-yl)-4H-chromen-4-one.
7-hydroxy-3-(2-(4-methoxyphenyl)-1,3-thiazol-4-yl)-6-nitro-2H-chromen-2-one: A structurally similar compound with potential biological activities.
Uniqueness
This compound is unique due to its combination of a chromenone core and a thiazole ring, which imparts distinct chemical and biological properties
Biological Activity
7-Hydroxy-3-(1,3-thiazol-4-yl)-4H-chromen-4-one, also known as a chromone derivative, has garnered attention due to its diverse biological activities. This compound features a hydroxyl group at the 7-position and a thiazole moiety at the 3-position, which significantly contributes to its chemical reactivity and potential interactions with biological targets.
The molecular formula of this compound is C12H7NO3S with a molecular weight of approximately 245.25 g/mol. The presence of functional groups such as hydroxyl and carbonyl enhances its reactivity, allowing for various biological interactions.
Biological Activities
Research indicates that this compound exhibits several promising biological activities:
- Antimicrobial Activity : Studies have shown that this compound demonstrates significant antibacterial properties against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values suggest potent activity against strains such as Staphylococcus aureus and Escherichia coli .
- Anticancer Potential : The compound has been evaluated for its effects on cancer cell lines. It exhibits cytotoxicity against various cancer types, potentially through mechanisms involving apoptosis induction and cell cycle arrest .
- Acetylcholinesterase Inhibition : The compound has shown potential as an acetylcholinesterase inhibitor, which is crucial in the context of neurodegenerative diseases like Alzheimer's. This activity suggests that it could be developed as a therapeutic agent for cognitive disorders .
The biological activity of this compound can be attributed to several mechanisms:
- Interaction with Biological Macromolecules : The compound's ability to bind with proteins and nucleic acids enhances its therapeutic potential. Molecular docking studies have elucidated binding interactions with targets such as acetylcholinesterase and various cancer-related proteins .
- Inhibition of Biofilm Formation : It has been reported to exhibit moderate-to-good antibiofilm activity against resistant bacterial strains, indicating its potential use in treating biofilm-associated infections .
Research Findings and Case Studies
Several studies have highlighted the efficacy of this compound:
Properties
CAS No. |
57390-73-5 |
---|---|
Molecular Formula |
C12H7NO3S |
Molecular Weight |
245.26 g/mol |
IUPAC Name |
7-hydroxy-3-(1,3-thiazol-4-yl)chromen-4-one |
InChI |
InChI=1S/C12H7NO3S/c14-7-1-2-8-11(3-7)16-4-9(12(8)15)10-5-17-6-13-10/h1-6,14H |
InChI Key |
UVFYMKZYQKMXAI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1O)OC=C(C2=O)C3=CSC=N3 |
Origin of Product |
United States |
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